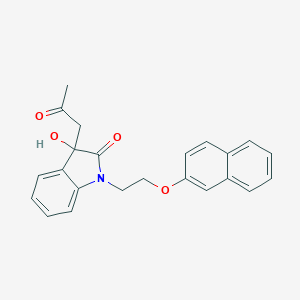![molecular formula C21H19ClN4O4S B368511 N-[3'-acetyl-7-chloro-2-oxo-1-(2-phenoxyethyl)-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide CAS No. 919213-02-8](/img/structure/B368511.png)
N-[3'-acetyl-7-chloro-2-oxo-1-(2-phenoxyethyl)-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-acetyl-7’-chloro-2’-oxo-1’-(2-phenoxyethyl)spiro[1,3,4-thiadiazole-5,3’-indole]-2-yl]acetamide is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a spiro linkage between a thiadiazole and an indole ring, making it a subject of interest in various fields of scientific research due to its potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-acetyl-7’-chloro-2’-oxo-1’-(2-phenoxyethyl)spiro[1,3,4-thiadiazole-5,3’-indole]-2-yl]acetamide typically involves multiple steps. One common method starts with the preparation of the indole derivative, which is then reacted with a thiadiazole precursor. The reaction conditions often require the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as triethylamine to facilitate the formation of the spiro linkage .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process might also incorporate advanced purification techniques like recrystallization and chromatography to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-acetyl-7’-chloro-2’-oxo-1’-(2-phenoxyethyl)spiro[1,3,4-thiadiazole-5,3’-indole]-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro and acetyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Triethylamine, palladium on carbon (Pd/C).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
N-[4-acetyl-7’-chloro-2’-oxo-1’-(2-phenoxyethyl)spiro[1,3,4-thiadiazole-5,3’-indole]-2-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which N-[4-acetyl-7’-chloro-2’-oxo-1’-(2-phenoxyethyl)spiro[1,3,4-thiadiazole-5,3’-indole]-2-yl]acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The spiro linkage and the presence of multiple functional groups allow it to engage in various interactions at the molecular level .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,4-thiadiazole derivatives: Known for their antimicrobial and antifungal activities.
Indole derivatives: Widely studied for their biological activities, including anticancer and anti-inflammatory properties.
Uniqueness
What sets N-[4-acetyl-7’-chloro-2’-oxo-1’-(2-phenoxyethyl)spiro[1,3,4-thiadiazole-5,3’-indole]-2-yl]acetamide apart is its unique spiro linkage, which imparts distinct chemical and biological properties. This structural feature allows it to interact with a broader range of molecular targets, making it a versatile compound in scientific research .
Eigenschaften
IUPAC Name |
N-[4-acetyl-7'-chloro-2'-oxo-1'-(2-phenoxyethyl)spiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O4S/c1-13(27)23-20-24-26(14(2)28)21(31-20)16-9-6-10-17(22)18(16)25(19(21)29)11-12-30-15-7-4-3-5-8-15/h3-10H,11-12H2,1-2H3,(H,23,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STWORJDEZONCCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN(C2(S1)C3=C(C(=CC=C3)Cl)N(C2=O)CCOC4=CC=CC=C4)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-Methoxy-2-[2-(1-prop-2-ynylbenzimidazol-2-ylthio)ethoxy]benzene](/img/structure/B368432.png)
![(2-{[2-(2,3-dimethylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B368433.png)
![2-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-1-methyl-1H-benzimidazole](/img/structure/B368434.png)
![2-{2-[2-(3-Methoxyphenoxy)ethylthio]benzimidazolyl}-1-morpholin-4-ylethan-1-on e](/img/structure/B368436.png)
![1-(2-methoxyethyl)-2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole](/img/structure/B368437.png)
![2-{2-[2-(4-Ethylphenoxy)ethylthio]benzimidazolyl}-1-morpholin-4-ylethan-1-one](/img/structure/B368439.png)
![2-{2-[2-(4-Chlorophenoxy)ethylthio]benzimidazolyl}-1-morpholin-4-ylethan-1-one](/img/structure/B368440.png)
![2-(2-((2-(3,4-dimethylphenoxy)ethyl)thio)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone](/img/structure/B368441.png)
![N-cyclopropyl-2-{2-[2-(4-methoxyphenoxy)ethylthio]benzimidazolyl}acetamide](/img/structure/B368442.png)
![2-(2-((2-(2,4-dimethylphenoxy)ethyl)thio)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone](/img/structure/B368446.png)
![1'-[3-(4-Methoxyphenoxy)propyl]-7'-methylspiro[1,3-dioxane-2,3'-indole]-2'-one](/img/structure/B368448.png)
![6-Ethyl-9-methoxy-6H-indolo[2,3-b]quinoxaline](/img/structure/B368449.png)

![5'-chlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B368452.png)
